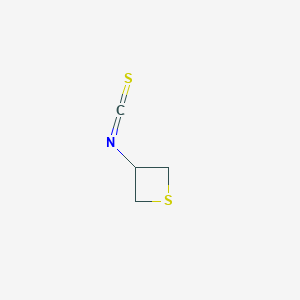
3-Isothiocyanatothietane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiocyanatothietane is an organic compound characterized by the presence of an isothiocyanate group attached to a thietane ring Thietane is a four-membered ring containing one sulfur atom The isothiocyanate group, with the general formula R−N=C=S, is known for its reactivity and presence in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatothietane can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then decomposed to yield isothiocyanates . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions typically occur under mild conditions and offer good yields.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the one-pot synthesis under aqueous conditions, which is both economical and suitable for large-scale production . This method involves the in situ generation of dithiocarbamate salts followed by their desulfurylation to form the desired isothiocyanate.
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanatothietane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atom of the isothiocyanate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Thioureas, carbamates, and other derivatives.
Scientific Research Applications
3-Isothiocyanatothietane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and thioureas.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isothiocyanatothietane involves its reactivity towards nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . This reactivity underlies its antimicrobial and anticancer activities, as it can disrupt essential biological processes in pathogens and cancer cells.
Comparison with Similar Compounds
Allyl isothiocyanate: Found in mustard oil, known for its pungent flavor and antimicrobial properties.
Phenyl isothiocyanate: Used in amino acid sequencing and as a reagent in organic synthesis.
Sulforaphane: Derived from glucoraphanin in broccoli, known for its anticancer and antioxidant properties.
Uniqueness of 3-Isothiocyanatothietane: this compound is unique due to its thietane ring, which imparts distinct chemical reactivity and potential biological activities. Its structural features differentiate it from other isothiocyanates, making it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
59288-36-7 |
|---|---|
Molecular Formula |
C4H5NS2 |
Molecular Weight |
131.2 g/mol |
IUPAC Name |
3-isothiocyanatothietane |
InChI |
InChI=1S/C4H5NS2/c6-3-5-4-1-7-2-4/h4H,1-2H2 |
InChI Key |
HJRBPDJVUGJEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















